(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15579922
InChI: InChI=1S/C21H16ClN3O3S/c1-3-9-28-16-8-7-13(10-17(16)27-2)11-18-20(26)25-21(29-18)23-19(24-25)14-5-4-6-15(22)12-14/h3-8,10-12H,1,9H2,2H3/b18-11-
SMILES:
Molecular Formula: C21H16ClN3O3S
Molecular Weight: 425.9 g/mol

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15579922

Molecular Formula: C21H16ClN3O3S

Molecular Weight: 425.9 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C21H16ClN3O3S
Molecular Weight 425.9 g/mol
IUPAC Name (5Z)-2-(3-chlorophenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C21H16ClN3O3S/c1-3-9-28-16-8-7-13(10-17(16)27-2)11-18-20(26)25-21(29-18)23-19(24-25)14-5-4-6-15(22)12-14/h3-8,10-12H,1,9H2,2H3/b18-11-
Standard InChI Key GTNBBNBPKLYAEA-WQRHYEAKSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC=C
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC=C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a thiazolo[3,2-b] triazol-6(5H)-one core, a fused bicyclic system comprising thiazole and triazole rings. The Z-configuration at the C5 position is stabilized by a benzylidene group substituted with allyloxy (CH2CHCH2O) and methoxy (OCH3) moieties at the 4- and 3-positions, respectively. A 3-chlorophenyl group at the C2 position contributes to electronic asymmetry (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H16ClN3O3S
Molecular Weight425.9 g/mol
IUPAC Name(5Z)-2-(3-chlorophenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]- thiazolo[3,2-b] triazol-6-one
CAS Number606958-99-0
Topological Polar Surface89.5 Ų

X-ray crystallography of analogous structures confirms planarity in the fused-ring system (r.m.s. deviation ≤0.0245 Å) and a C5–C7 double bond length of 1.373 Å . The allyloxy group adopts an extended conformation, while the chlorophenyl ring lies perpendicular to the core, minimizing steric strain.

Physicochemical Properties

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic systems. It demonstrates moderate thermal stability, decomposing at 218–225°C. Spectroscopic characteristics include:

  • UV-Vis: λmax 342 nm (π→π* transitions)

  • IR: 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl)

  • NMR: δ 7.85 ppm (H-C5), δ 5.32 ppm (allylic CH2)

Synthetic Methodologies

Laboratory-Scale Synthesis

A three-step protocol is commonly employed:

  • Condensation: 3-Chlorophenyl isothiocyanate reacts with hydrazine hydrate to form 5-amino-2-(3-chlorophenyl)-1,3,4-thiadiazole.

  • Cyclization: Treatment with chloroacetyl chloride in acetic anhydride yields the thiazolo-triazole core.

  • Benzylidene Formation: Knoevenagel condensation with 4-allyloxy-3-methoxybenzaldehyde under basic conditions (Et3N, 60°C) produces the final compound .

Key Reaction Parameters

  • Yield: 58–67% (final step)

  • Purity: ≥95% (HPLC) after recrystallization from ethanol

  • Critical Control Points: pH (7.5–8.0) during condensation, strict temperature control (±2°C) during cyclization

Industrial Production Considerations

Continuous flow reactors enhance reproducibility in large-scale synthesis:

  • Residence Time: 12–15 minutes

  • Pressure: 2.5–3.0 bar

  • Catalyst: 0.5 mol% DMAP (4-dimethylaminopyridine)
    Purification employs simulated moving bed chromatography (C18 stationary phase, 70:30 MeOH:H2O).

Biological Activities and Mechanisms

Anticancer Properties

In vitro screens against NCI-60 cell lines reveal notable activity:

Table 2: Cytotoxicity Profile

Cell LineIC50 (μM)Selectivity Index
MCF-7 (Breast)1.8 ± 0.212.4
A549 (Lung)2.3 ± 0.39.8
HT-29 (Colon)3.1 ± 0.47.1
Normal Fibroblast22.4 ± 1.7-

Mechanistic studies indicate dual inhibition of topoisomerase IIα (Ki = 0.45 μM) and tubulin polymerization (EC50 = 2.8 μM). Molecular docking shows the chlorophenyl group occupying the ATP-binding pocket of topoisomerase II, while the benzylidene moiety interacts with β-tubulin's colchicine site .

Antimicrobial Effects

Against ESKAPE pathogens:

Table 3: Minimum Inhibitory Concentrations

OrganismMIC (μg/mL)
S. aureus (MRSA)16
E. faecium (VRE)32
P. aeruginosa64
A. baumannii128

The allyloxy group enhances membrane permeability, facilitating disruption of penicillin-binding proteins (PBPs). Synergy with β-lactams reduces MRSA MICs by 4–8 fold.

Structure-Activity Relationships (SAR)

Substituent Effects

  • C5 Benzylidene: E-configuration decreases potency by 3–5 fold compared to Z-isomers

  • 3-Chlorophenyl: Essential for topoisomerase inhibition; replacement with methyl groups abolishes activity

  • Allyloxy vs. Propoxy: Allyl derivatives show 2.3× greater tubulin binding due to π-alkyl interactions

Molecular Modeling Insights

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify key pharmacophores:

  • HOMO (-5.8 eV): Localized on thiazole ring, facilitating electron transfer

  • LUMO (-1.2 eV): Benzylidene π* orbitals, critical for covalent binding

  • Molecular Electrostatic Potential: Strong negative charge (-42 kcal/mol) at triazole N4, mediating hydrogen bonding

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Caco-2 permeability 8.7 × 10⁻⁶ cm/s (moderate)

  • Metabolism: CYP3A4-mediated O-demethylation (t1/2 = 4.7 h)

  • Excretion: 68% fecal, 22% renal (unchanged)

Toxicity Data

  • Acute Toxicity: LD50 (rat, oral) >2000 mg/kg

  • Genotoxicity: Ames test negative up to 100 μg/plate

  • hERG Inhibition: IC50 = 18 μM (low risk of QT prolongation)

Comparative Analysis with Analogues

Table 4: Activity Comparison

CompoundTopo II Ki (μM)Tubulin EC50 (μM)
Reference (Doxorubicin)0.12-
VC155799220.452.8
5E Isomer1.26.4
3-Methylphenyl Deriv.>1012.1

The Z-configuration and 3-chlorophenyl group confer superior target engagement versus analogues .

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